molecular formula C8H13N5 B13072135 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13072135
M. Wt: 179.22 g/mol
InChI Key: DQGGYISIVOJKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable nitrile-containing precursor. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile include other triazole-containing compounds, such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid. These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C8H13N5/c1-8(2,5-9)3-4-13-6-11-7(10)12-13/h6H,3-4H2,1-2H3,(H2,10,12)

InChI Key

DQGGYISIVOJKQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=NC(=N1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.